
3-Iodo-1-isothiocyanato-2-methylprop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-1-isothiocyanato-2-methylprop-1-ene is an organic compound with the molecular formula C5H6INS It is characterized by the presence of an iodine atom, an isothiocyanate group, and a methyl group attached to a propene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-isothiocyanato-2-methylprop-1-ene typically involves the reaction of 3-iodo-2-methylprop-1-ene with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which is then isolated and purified.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-1-isothiocyanato-2-methylprop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, thiols, and alcohols can react with the iodine atom.
Electrophiles: Electrophilic addition reactions can be facilitated by reagents like halogens and acids.
Bases: Strong bases can induce elimination reactions, resulting in the formation of alkenes.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Addition Products: Addition of electrophiles to the double bond results in the formation of saturated compounds.
Elimination Products: Alkenes are the major products of elimination reactions.
Applications De Recherche Scientifique
3-Iodo-1-isothiocyanato-2-methylprop-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Iodo-1-isothiocyanato-2-methylprop-1-ene involves its reactivity with nucleophiles and electrophiles The isothiocyanate group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their activity
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodo-2-methylprop-1-ene: Lacks the isothiocyanate group, making it less reactive in certain types of reactions.
3-Isothiocyanato-2-methylprop-1-ene: Lacks the iodine atom, which limits its ability to undergo substitution reactions.
Uniqueness
3-Iodo-1-isothiocyanato-2-methylprop-1-ene is unique due to the presence of both the iodine atom and the isothiocyanate group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a versatile reagent in synthetic chemistry and research applications.
Propriétés
Numéro CAS |
62927-34-8 |
|---|---|
Formule moléculaire |
C5H6INS |
Poids moléculaire |
239.08 g/mol |
Nom IUPAC |
3-iodo-1-isothiocyanato-2-methylprop-1-ene |
InChI |
InChI=1S/C5H6INS/c1-5(2-6)3-7-4-8/h3H,2H2,1H3 |
Clé InChI |
KRTJYXGRTNFFOD-UHFFFAOYSA-N |
SMILES canonique |
CC(=CN=C=S)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14507134.png)
![2-[(Phenylmethanesulfonyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14507138.png)
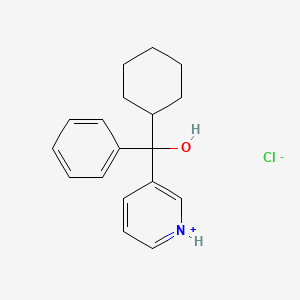

![Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14507156.png)
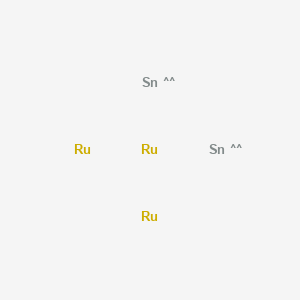
![4-Amino-3-[(E)-(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14507163.png)
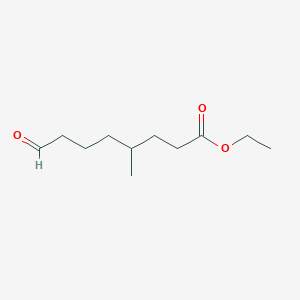
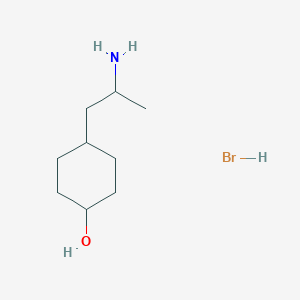

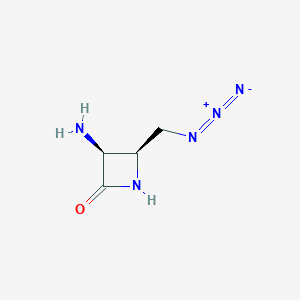
![2,3-Dinitro-2-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14507213.png)
